molecular formula C7H10N4O3 B13164202 2-amino-5-(2-amino-2-oxoethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide

2-amino-5-(2-amino-2-oxoethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide

Cat. No.: B13164202
M. Wt: 198.18 g/mol
InChI Key: NPFLAHJUPYXCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-5-(2-amino-2-oxoethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and oxo groups, making it a versatile candidate for numerous chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(2-amino-2-oxoethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide with 2-amino-2-oxoethyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate and refine the compound.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(2-amino-2-oxoethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert the oxo groups to hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-amino-5-(2-amino-2-oxoethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a probe for studying disease pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-5-(2-amino-2-oxoethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and oxo groups enable it to form hydrogen bonds and other interactions with target molecules, modulating their activity and function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-amino-2-oxoethyl)-5-methylhexanoic acid: This compound shares structural similarities but differs in its functional groups and overall reactivity.

    4-(2-amino-2-oxoethyl) phenyl 4-methylbenzenesulfonate: Another related compound with distinct chemical properties and applications.

Uniqueness

2-amino-5-(2-amino-2-oxoethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide stands out due to its unique combination of amino and oxo groups, which confer a high degree of reactivity and versatility. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

5-amino-2-(2-amino-2-oxoethyl)-3-hydroxy-2H-pyrrole-4-carboxamide

InChI

InChI=1S/C7H10N4O3/c8-3(12)1-2-5(13)4(7(10)14)6(9)11-2/h2,13H,1H2,(H2,8,12)(H2,9,11)(H2,10,14)

InChI Key

NPFLAHJUPYXCOW-UHFFFAOYSA-N

Canonical SMILES

C(C1C(=C(C(=N1)N)C(=O)N)O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.